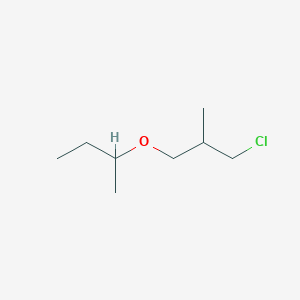

2-(3-Chloro-2-methylpropoxy)butane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17ClO |

|---|---|

Molecular Weight |

164.67 g/mol |

IUPAC Name |

1-butan-2-yloxy-3-chloro-2-methylpropane |

InChI |

InChI=1S/C8H17ClO/c1-4-8(3)10-6-7(2)5-9/h7-8H,4-6H2,1-3H3 |

InChI Key |

CDXBBMRTZMPZCT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OCC(C)CCl |

Origin of Product |

United States |

2 3 Chloro 2 Methylpropoxy Butane : a Case Study

Chemical and Physical Properties

"2-(3-Chloro-2-methylpropoxy)butane" is a halogenated ether with the chemical formula C8H17ClO. bldpharm.com Below is a table summarizing some of its key chemical and physical properties.

| Property | Value |

| CAS Number | 1341423-22-0 |

| Molecular Weight | 164.67 g/mol |

| Molecular Formula | C8H17ClO |

| SMILES Code | CC(OCC(C)CCl)CC |

Data sourced from BLDpharm. bldpharm.com

Synthesis and Reactivity

The synthesis of "this compound" and related halogenated ethers can be approached through several synthetic routes. One common method involves the reaction of an alcohol with a halogenated electrophile. For instance, the synthesis of 2-chloro-2-methylbutane (B165293) can be achieved via an SN1 reaction of tert-amyl alcohol with hydrochloric acid. youtube.comyoutube.com The synthesis of ethers from tertiary alcohols when the Williamson synthesis is not an option can be achieved through the reaction of the alcohol with an alkene or alkyl halide. masterorganicchemistry.com

The reactivity of "this compound" is dictated by the presence of both the ether linkage and the chloro-substituent. The ether group is generally unreactive, while the carbon-chlorine bond is susceptible to nucleophilic substitution and elimination reactions.

Industrial and Research Applications

While specific applications for "this compound" are not extensively documented in publicly available literature, compounds with similar structures are used in various industrial contexts. For example, related halogenated compounds are used as intermediates in the synthesis of more complex molecules. europa.eu The European Chemicals Agency (ECHA) notes that a substance with a similar structure is used in adhesives, sealants, inks, and toners. europa.eu

Conclusion

"2-(3-Chloro-2-methylpropoxy)butane" serves as a representative example of a halogenated ether, a class of compounds that combines the structural features of ethers and halogenated alkanes. The study of such molecules provides valuable insights into the synthesis, reactivity, and potential applications of functionalized organic compounds. Further research into this and related compounds will undoubtedly continue to expand our understanding of organic synthesis and materials science.

Synthetic Methodologies for this compound

The synthesis of the unsymmetrical ether, this compound, requires careful consideration of chemical strategies to form the ether linkage and to introduce the chloro substituent. This article explores various synthetic methodologies applicable to the formation of this specific chlorinated alkyl ether, focusing on established and modern techniques in organic synthesis.

Stereochemical Aspects and Asymmetric Synthesis

Identification and Analysis of Stereogenic Centers within 2-(3-Chloro-2-methylpropoxy)butane

This compound possesses two stereogenic centers, which are carbon atoms bonded to four different substituent groups. youtube.com The presence of these chiral centers means that the molecule can exist as multiple stereoisomers. utexas.edupdx.edurutgers.edu

The first stereogenic center is the carbon atom at the 2-position of the butane (B89635) chain. This carbon is attached to a hydrogen atom, a methyl group, an ethyl group, and the 3-chloro-2-methylpropoxy group. The second stereogenic center is the carbon atom at the 2-position of the propoxy chain, which is bonded to a hydrogen atom, a methyl group, a chloromethyl group, and the butoxy group.

The general rule for determining the maximum number of stereoisomers is 2ⁿ, where 'n' is the number of stereogenic centers. rutgers.edulibretexts.org Therefore, for this compound, with two stereogenic centers, a maximum of 2² = 4 stereoisomers are possible. libretexts.org These stereoisomers consist of two pairs of enantiomers. libretexts.org

The specific configuration at each stereocenter is designated as either R (Rectus) or S (Sinister) based on the Cahn-Ingold-Prelog priority rules. The four possible stereoisomers are therefore (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R). The (2R, 2'R) and (2S, 2'S) isomers are enantiomers of each other, as are the (2R, 2'S) and (2S, 2'R) isomers. The relationship between any other pairing of isomers (e.g., (2R, 2'R) and (2R, 2'S)) is that of diastereomers. libretexts.org

Stereoselective Synthetic Methodologies for Branched Ethers

The synthesis of a single, desired stereoisomer of a branched ether like this compound requires stereoselective methods. These strategies aim to control the three-dimensional arrangement of atoms during the chemical transformation.

Application of Chiral Auxiliaries in Asymmetric Alkylation Reactions

A well-established method for achieving stereoselectivity is the use of chiral auxiliaries. thieme-connect.comwikipedia.org These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. thieme-connect.com In the context of synthesizing branched ethers, a chiral auxiliary could be attached to either the alcohol or the alkylating agent.

For instance, a chiral alcohol can be used as a starting material. le.ac.uk The stereocenter within the chiral alcohol can influence the approach of the incoming electrophile, leading to a diastereoselective alkylation. Evans' oxazolidinones are a prominent class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric alkylation reactions. rsc.orgharvard.edu These auxiliaries are typically attached to a carboxylic acid derivative, which can then be alkylated with high diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral product. researchgate.net For the synthesis of this compound, one could envision a strategy where a chiral auxiliary is used to set the stereocenter on either the butanol or the propanol (B110389) fragment before the etherification step.

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Reference |

| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | rsc.orgharvard.edu |

| Camphorsultam | Asymmetric alkylations, Michael additions | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of amides | harvard.edu |

| 8-Phenylmenthol | Asymmetric synthesis | wikipedia.org |

| Pantolactone | Asymmetric Diels-Alder reactions | thieme-connect.com |

Asymmetric Catalysis in Ether and Halogenated Alkyl Transformations

Asymmetric catalysis offers a more efficient approach to stereoselective synthesis as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. thieme-connect.com For the synthesis of branched ethers, various catalytic systems have been developed.

Transition metal catalysts, often in combination with chiral ligands, are powerful tools for asymmetric etherification. For example, palladium-catalyzed intramolecular addition of alcohols to alkenes can produce cyclic ethers with predictable stereochemistry. nih.gov While this applies to cyclic ethers, the principles of stereocontrol can be extended to intermolecular reactions. Copper-catalyzed coupling reactions have also been shown to be effective for the synthesis of enol ethers. organic-chemistry.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a complementary approach. nih.govacs.org For instance, imidodiphosphorimidate (IDPi) catalysts have been developed for the enantioselective synthesis of silyl (B83357) ethers. nih.govacs.org The development of analogous systems for the synthesis of alkyl ethers is an active area of research.

Chemoenzymatic Strategies for Enantioselective Production

Enzymes are highly efficient and selective catalysts that can be employed in organic synthesis. cabidigitallibrary.orgtaylorfrancis.com Chemoenzymatic strategies combine the advantages of both chemical and enzymatic transformations to achieve the synthesis of complex chiral molecules. researchgate.netnih.gov

Lipases are a class of enzymes that are frequently used for the kinetic resolution of racemic alcohols or esters. In a kinetic resolution, the enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. This approach could be used to resolve a racemic mixture of 2-butanol (B46777) or 1-chloro-2-methyl-2-propanol, providing an enantiomerically enriched starting material for the synthesis of this compound.

Furthermore, enzymes can be used for desymmetrization reactions, where a prochiral substrate is converted into a chiral product with high enantioselectivity. For example, a Baeyer-Villiger monooxygenase could be used to oxidize a prochiral ketone, setting a stereocenter that can be further elaborated to the desired ether. mdpi.com

Diastereoselective Control in the Construction of this compound Derivatives

When a molecule contains two or more stereocenters, controlling the relative stereochemistry between them becomes a crucial aspect of the synthesis. This is known as diastereoselective control. nih.gov In the synthesis of derivatives of this compound, achieving a high diastereomeric ratio (d.r.) is often a key objective.

One common strategy for achieving diastereoselective control is to use a substrate that already contains a stereocenter and to allow this existing stereocenter to influence the formation of a new one. This is known as substrate-controlled diastereoselection. For example, the reaction of a chiral alcohol with an electrophile can proceed with high diastereoselectivity due to steric or electronic effects imposed by the chiral center.

Catalyst-controlled diastereoselection is another powerful approach. In this case, a chiral catalyst directs the formation of a specific diastereomer, regardless of the stereochemistry of the starting material. This allows for the synthesis of any desired diastereomer by simply choosing the appropriate catalyst enantiomer.

For the synthesis of this compound derivatives, a key step would be the etherification reaction. By carefully selecting the reaction conditions and the chirality of the starting materials or catalyst, it is possible to control the formation of the desired diastereomer. For instance, the use of an Evans' anti-aldol product as a starting material has been shown to allow for the diastereoselective construction of butane-type structures. nih.gov

Stereochemical Outcomes (Retention vs. Inversion) in Nucleophilic Reactions

The formation of the ether linkage in this compound and the introduction of the chlorine atom are likely to proceed through nucleophilic substitution reactions. The stereochemical outcome of these reactions, whether they proceed with retention or inversion of configuration at the stereocenter, is dependent on the reaction mechanism. ucsb.edumasterorganicchemistry.com

The two primary mechanisms for nucleophilic substitution are the Sₙ1 and Sₙ2 reactions. ucsb.edu

Sₙ2 Reaction: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. libretexts.org This backside attack invariably leads to an inversion of configuration at the stereocenter. ucsb.eduyoutube.com Sₙ2 reactions are favored by primary and less hindered secondary substrates.

Sₙ1 Reaction: This is a two-step process that proceeds through a carbocation intermediate. ucsb.edu The carbocation is planar, and the nucleophile can attack from either face. khanacademy.org This typically results in a racemic mixture of products, meaning both retention and inversion of configuration occur. Sₙ1 reactions are favored by tertiary and more stable secondary substrates.

In the synthesis of this compound, the etherification step could involve the reaction of an alkoxide with an alkyl halide. If the alkyl halide is primary or secondary, an Sₙ2 mechanism with inversion of configuration at the electrophilic carbon is likely. The introduction of the chlorine atom, for example by reacting an alcohol with a chlorinating agent, can also proceed via Sₙ1 or Sₙ2 pathways depending on the substrate and reagents. For instance, the reaction of a primary alcohol with thionyl chloride in the presence of pyridine (B92270) typically proceeds with inversion of configuration.

Table 2: Summary of Stereochemical Outcomes in Nucleophilic Substitution

| Reaction Mechanism | Stereochemical Outcome | Substrate Preference |

| Sₙ2 | Inversion of configuration | Primary > Secondary >> Tertiary |

| Sₙ1 | Racemization (mixture of retention and inversion) | Tertiary > Secondary >> Primary |

Utility of Chiral Halogenated Building Blocks in Complex Molecule Synthesis

A compelling illustration of the strategic use of chiral halogenated building blocks is found in the synthesis of novel nucleoside analogues with potential antiviral activity. For instance, a series of 3'-C-branched 2',3'-dideoxynucleosides have been synthesized and evaluated as anti-HIV agents. nih.gov In this research, a key chiral halogenated intermediate, 1-(3-C-chloromethyl-2,3-dideoxy-β-D-threo-pentofuranosyl)thymine, was prepared and utilized.

The synthesis commenced with the regio- and stereoselective hydroboration-oxidation of a 2',3'-dideoxy-3'-C-methylene nucleoside, which yielded the corresponding 3'-C-hydroxymethyl derivative. This chiral alcohol served as the immediate precursor to the halogenated building block. The conversion of the hydroxyl group to a chloromethyl group was achieved through a reaction with carbon tetrachloride and triphenylphosphine. This transformation highlights a common and effective method for introducing a halogen atom into a chiral molecule.

The resulting 3'-C-chloromethyl nucleoside is a prime example of a chiral halogenated building block. Its utility was demonstrated through its conversion into other functionalized nucleoside analogues. For example, the chloromethyl derivative was subsequently reacted to form the corresponding 3'-C-iodomethyl and 3'-C-(diethylphosphono)methyl nucleosides. nih.gov These transformations underscore the role of the chloro group as a versatile leaving group, enabling the introduction of a variety of substituents at a specific stereocenter. The final detritylated nucleoside analogues were then evaluated for their antiviral activity against Human Immunodeficiency Virus type 1 (HIV-1). nih.gov

The following table summarizes the key synthetic transformations involving the chiral halogenated building block in the synthesis of these antiviral nucleoside analogues:

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1-(2,3-dideoxy-3-C-hydroxymethyl-5-O-trityl-β-D-threo-pentofuranosyl)thymine | CCl₄, PPh₃ | 1-(3-C-chloromethyl-2,3-dideoxy-5-O-trityl-β-D-threo-pentofuranosyl)thymine | Not Specified |

| 1-(3-C-chloromethyl-2,3-dideoxy-5-O-trityl-β-D-threo-pentofuranosyl)thymine | NaI, Acetone | 1-(3-C-iodomethyl-2,3-dideoxy-5-O-trityl-β-D-threo-pentofuranosyl)thymine | Not Specified |

This example effectively demonstrates the pivotal role of chiral halogenated building blocks in the synthesis of complex and biologically relevant molecules. The introduction of a chlorine atom at a defined stereocenter provides a robust and versatile handle for further synthetic manipulations, ultimately enabling the creation of novel compounds with potential therapeutic applications. The principles illustrated here are broadly applicable in organic synthesis, where the precise control of stereochemistry and the ability to introduce diverse functionalities are paramount.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation of Complex Ethers and Halides

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic methods can provide detailed information about atomic arrangement, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule. jchps.comslideshare.netresearchgate.net For 2-(3-Chloro-2-methylpropoxy)butane, ¹H and ¹³C NMR spectra would provide critical data on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). Protons on carbons adjacent to the ether oxygen are expected to be deshielded and appear in the 3.4-4.5 ppm range. libretexts.org The presence of the electron-withdrawing chlorine atom would further shift the signals of nearby protons downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum would indicate the number of unique carbon atoms. Carbons bonded to the ether oxygen typically resonate in the 50-80 ppm range, while the carbon bearing the chlorine atom would also be significantly shifted downfield. libretexts.org

A predicted assignment for the ¹H and ¹³C NMR spectra of this compound is detailed in the tables below.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (butane ethyl group) | ~0.9 | Triplet | 3H |

| CH₂ (butane ethyl group) | ~1.5 | Multiplet | 2H |

| CH₃ (butane methyl group) | ~1.1 | Doublet | 3H |

| CH (butoxy group) | ~3.4 | Multiplet | 1H |

| OCH₂ (propoxy group) | ~3.3 | Multiplet | 2H |

| CH (propoxy methyl group) | ~1.9 | Multiplet | 1H |

| CH₃ (propoxy methyl group) | ~0.9 | Doublet | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (butane ethyl group) | ~10 |

| CH₂ (butane ethyl group) | ~25 |

| CH₃ (butane methyl group) | ~19 |

| CH (butoxy group) | ~78 |

| OCH₂ (propoxy group) | ~75 |

| CH (propoxy methyl group) | ~35 |

| CH₃ (propoxy methyl group) | ~17 |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. youtube.com For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of elements like chlorine and bromine.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and a corresponding M+2 peak, with a relative intensity ratio of approximately 3:1, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

Common fragmentation pathways for ethers include α-cleavage (cleavage of the bond adjacent to the oxygen atom) and inductive cleavage, which can lead to the loss of alkyl radicals. miamioh.eduscribd.comyoutube.com The presence of the chloroalkane moiety introduces other typical fragmentation patterns, such as the loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl).

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 164/166 | [C₉H₁₉ClO]⁺ | Molecular Ion (M⁺) |

| 129 | [C₉H₁₉O]⁺ | Loss of Cl• |

| 107 | [C₅H₁₁O₂]⁺ | α-cleavage at propoxy side |

| 73 | [C₄H₉O]⁺ | α-cleavage at butoxy side |

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. nih.gov The resulting spectrum serves as a unique "molecular fingerprint," allowing for the identification of functional groups and confirmation of a compound's identity. nasa.govnasa.govspectroscopyonline.comspectroscopyonline.com

For this compound, the IR and Raman spectra would be dominated by several key vibrational modes.

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H bonds in the alkyl chains. docbrown.info

C-O Stretching: A strong, characteristic band for the ether linkage (C-O-C stretch) would be expected in the 1070-1150 cm⁻¹ region.

C-Cl Stretching: The presence of the chlorine atom would give rise to a moderate to strong absorption in the 600-800 cm⁻¹ range. docbrown.info

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman |

| C-H Bend | 1350 - 1470 | IR, Raman |

| C-O-C Stretch (Ether) | 1070 - 1150 | IR |

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. springernature.com It provides unambiguous information about bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereocenters. researchgate.netnih.govsci-hub.seresearchgate.net

This compound possesses two chiral centers, meaning it can exist as multiple stereoisomers. If a single, enantiomerically pure stereoisomer could be crystallized, single-crystal X-ray diffraction would be the definitive method to establish its absolute configuration. The presence of the relatively heavy chlorine atom would enhance the anomalous scattering effect, which is the physical basis for determining the absolute structure. nih.gov However, the applicability of this technique is entirely dependent on the ability to grow a high-quality single crystal of the compound, which can be challenging for flexible, non-polar molecules that may be liquids or low-melting solids at room temperature. researchgate.net

Computational Chemistry for Mechanistic Insights and Conformational Analysis

Computational chemistry uses theoretical principles to calculate and predict molecular properties, complementing experimental data and providing insights into areas that are difficult to study empirically, such as reaction mechanisms and the behavior of unstable intermediates. grnjournal.usresearchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.denih.gov It is widely applied to predict molecular geometries, energies, and other electronic properties with a favorable balance of accuracy and computational cost. researchgate.netmdpi.com

For this compound, DFT calculations could be used for several purposes:

Conformational Analysis: The molecule has several rotatable single bonds, leading to a large number of possible conformations (rotamers). DFT can be used to calculate the relative energies of these different conformations to identify the most stable, low-energy structures. libretexts.orglumenlearning.comlibretexts.org This is crucial for understanding the molecule's preferred shape in different environments.

Electronic Properties: DFT can compute key electronic properties, such as the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of a molecule's chemical reactivity and kinetic stability.

Prediction of Spectra: DFT calculations can predict vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in peak assignment. Similarly, NMR chemical shifts can be calculated to help validate the structural assignment from experimental data.

Reaction Pathways: DFT can be used to model potential chemical reactions involving this compound. For example, the mechanism of nucleophilic substitution at the carbon bearing the chlorine atom could be investigated by calculating the energy profile of the reaction, including the transition state structure and activation energy. grnjournal.usacs.orgmdpi.com This provides fundamental insights into the molecule's reactivity.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-evolution of molecular systems, providing detailed insights into the dynamic conformational behavior of molecules like this compound. nih.govacs.orgacs.org By solving Newton's equations of motion for a system of atoms, MD simulations can map out the potential energy surface and explore the various conformations accessible to the molecule over time. This methodology is crucial for understanding the flexibility and structural dynamics that govern the compound's physical and chemical properties.

For a molecule with the structural complexity of this compound, with multiple rotatable bonds, a multitude of conformations are possible. MD simulations can elucidate the transitions between different conformational states, the timescales of these motions, and the populations of various conformers at thermal equilibrium. The analysis of dihedral angles, root-mean-square deviation (RMSD), and radius of gyration (Rg) over the simulation trajectory provides a quantitative description of the molecule's dynamic behavior.

A key aspect of the conformational analysis of acyclic molecules like this compound is the study of torsional strains associated with rotations around single bonds. lumenlearning.comscribd.comlibretexts.org The relative energies of staggered and eclipsed conformations, as well as gauche and anti arrangements of bulky substituents, determine the most stable structures. For instance, the rotation around the C-C bonds in the butane (B89635) and 2-methylpropoxy fragments will lead to various staggered conformers being the most populated states, minimizing steric hindrance. libretexts.orgcsus.edu

The free energy landscape (FEL) can be constructed from MD simulation data to visualize the conformational space and identify the most stable energy minima. nih.gov For this compound, the FEL would likely reveal several low-energy basins corresponding to different staggered rotamers, separated by energy barriers that correspond to eclipsed transition states.

Illustrative Data from Molecular Dynamics Simulations of a Chloroalkane Ether Analog:

| Simulation Parameter | Value | Description |

| Simulation Time | 500 ns | The total time duration of the molecular dynamics simulation. acs.org |

| Temperature | 300 K | The temperature at which the simulation was maintained. acs.org |

| Pressure | 1 bar | The pressure at which the simulation was maintained. acs.org |

| Predominant Conformer | Gauche (around C-O-C-C) | The most frequently observed conformational state during the simulation. |

| Average RMSD | 1.8 ± 0.3 Å | A measure of the average deviation of the molecule's backbone atoms from a reference structure, indicating conformational stability. acs.org |

| Key Dihedral Angle Fluctuation | ± 30° around 60° | The range of motion observed for a significant dihedral angle, indicating flexibility. |

Quantum Chemical Simulations of Intermolecular and Intramolecular Interactions

Quantum chemical simulations provide a detailed understanding of the electronic structure of a molecule, which is fundamental to describing its intermolecular and intramolecular interactions. nih.gov Methods like Density Functional Theory (DFT) are commonly employed to calculate the geometry, energy, and various electronic properties of molecules like this compound with high accuracy. nih.gov

Intramolecular Interactions:

For example, gauche interactions between bulky groups, like the methyl and chloro-substituted propyl groups, can lead to steric repulsion, destabilizing certain conformations. lumenlearning.comcsus.edu Quantum chemical calculations can precisely estimate the energetic penalties associated with these steric clashes.

Intermolecular Interactions:

Quantum chemical simulations are also invaluable for studying how molecules of this compound interact with each other and with other molecules. These interactions govern the bulk properties of the substance, such as its boiling point and solubility.

The primary intermolecular forces at play for this compound would be dipole-dipole interactions, arising from the polar C-Cl and C-O bonds, and London dispersion forces, which are present in all molecules. The potential for weak C-H···Cl hydrogen bonding, a type of non-covalent interaction, can also be investigated using quantum chemistry. researchgate.net By calculating the interaction energies of different molecular dimers or clusters, the strength and nature of these intermolecular forces can be characterized.

Illustrative Quantum Chemical Calculation Results for a Chloroalkane Ether Analog:

| Calculated Property | Value | Method | Significance |

| Dipole Moment | 2.1 D | DFT/B3LYP | Indicates the overall polarity of the molecule, influencing intermolecular dipole-dipole interactions. |

| HOMO-LUMO Gap | 6.5 eV | DFT/B3LYP | Relates to the chemical reactivity and electronic stability of the molecule. science.gov |

| Partial Charge on Cl | -0.25 e | Natural Bond Orbital (NBO) Analysis | Quantifies the negative charge on the chlorine atom, a key factor in electrostatic interactions. |

| van der Waals Surface Area | 250 Ų | Influences the strength of London dispersion forces. | |

| Dimer Interaction Energy | -4.5 kcal/mol | Represents the strength of attraction between two molecules, contributing to bulk properties. |

Note: This table presents typical values obtained from quantum chemical calculations for analogous molecules. Specific data for this compound would require dedicated computational studies.

Integration of Analytical and Computational Methodologies in Research

The comprehensive characterization of a molecule as structurally nuanced as this compound is best achieved through the synergistic integration of analytical and computational methodologies. ub.edu This combined approach allows for a more robust and detailed understanding than either method could provide in isolation. Experimental spectroscopic data provides a real-world picture of the molecule's properties, while computational simulations offer a theoretical framework to interpret and explain these observations at an atomic level.

For instance, experimentally obtained infrared (IR) and Raman spectra can be compared with vibrational frequencies calculated using quantum chemical methods. This comparison can aid in the assignment of complex spectral features to specific molecular motions, leading to a more confident structural elucidation. Similarly, NMR chemical shifts and coupling constants, which are sensitive to the local electronic environment and molecular conformation, can be predicted computationally. Discrepancies between experimental and calculated NMR data can highlight the presence of specific conformational isomers or dynamic processes that might not be immediately obvious from the experimental data alone.

Molecular dynamics simulations can generate ensembles of conformations that represent the dynamic state of the molecule in solution or in the gas phase. From these ensembles, average spectroscopic properties can be calculated and compared with experimental results. This approach provides a bridge between the static picture often derived from quantum chemical calculations of single conformers and the dynamic reality captured by spectroscopic measurements.

In essence, the iterative process of experimental measurement, computational modeling, and comparative analysis leads to a refined and validated understanding of the structure, dynamics, and interactions of this compound.

Research Applications and Future Directions

2-(3-Chloro-2-methylpropoxy)butane as a Fundamental Synthetic Building Block

As a bifunctional molecule, this compound serves as a versatile starting material in organic synthesis. Its utility stems from the ability to selectively target either the chloro or ether functional group, allowing for the stepwise construction of more elaborate molecular frameworks.

The presence of both a halogen and an ether group in this compound makes it an ideal intermediate for creating more complex molecules. nih.gov Halogenated compounds are frequently used as starting materials for the synthesis of a wide range of organic compounds. ncert.nic.in The carbon-chlorine bond provides a reactive site for nucleophilic substitution reactions, enabling the introduction of various functional groups. This is a common strategy in organic synthesis to build molecular complexity. ncert.nic.in For instance, the chloro group can be displaced by a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This versatility allows chemists to use this compound as a foundational piece in the assembly of larger and more intricate molecular structures. nih.gov

The reactivity of this compound is centered around two primary transformations: functionalization of the carbon-chlorine (C-Cl) bond and cleavage of the ether linkage.

C-Cl Bond Functionalization: The C-Cl bond in haloalkanes is a key site for nucleophilic substitution reactions. ncert.nic.in A nucleophile can attack the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion, which is a good leaving group. ncert.nic.in This allows for the introduction of a wide array of functional groups, making it a valuable transformation in organic synthesis.

Ether Cleavage: Ethers are generally stable, but their cleavage can be induced under specific, often harsh, conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether. masterorganicchemistry.com For ethers with primary alkyl groups, the cleavage typically follows an SN2 mechanism, while those with tertiary alkyl groups favor an SN1 pathway. masterorganicchemistry.comopenstax.org The cleavage of an ether results in the formation of an alcohol and an alkyl halide. masterorganicchemistry.com In the case of this compound, acidic cleavage would be expected to yield 2-butanol (B46777) and 1-chloro-2-methyl-2-propanol, although the specific products would depend on the precise reaction conditions and the mechanism followed.

Exploration of Analogues and Derivatives with Tuned Stereoelectronic Properties

The study of analogues and derivatives of this compound allows for a deeper understanding of how molecular structure influences reactivity. By systematically modifying the molecule, researchers can fine-tune its properties for specific applications.

The reactivity of halogenated ethers is influenced by a combination of steric and electronic factors. nih.gov Quantitative structure-activity relationship (QSAR) studies on halogenated aliphatic chemicals have shown that properties like hydrophobicity (logKow) and the energy of the lowest unoccupied molecular orbital (ELUMO) can be correlated with their biological or chemical activity. nih.gov In the context of novel halogenated branched ethers, understanding these relationships is crucial for predicting their behavior in chemical reactions. For instance, the degree of branching near the reaction center can sterically hinder the approach of a nucleophile, affecting the rate of substitution reactions. Similarly, the presence of electron-withdrawing or -donating groups can alter the electrophilicity of the carbon atom attached to the halogen, thereby influencing its reactivity.

Development of Innovative and Sustainable Synthetic Methodologies for Related Compounds

The synthesis of halogenated ethers has traditionally relied on methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. francis-press.comyoutube.com While effective, there is a growing emphasis on developing more sustainable and environmentally friendly synthetic routes. This includes the use of greener solvents, catalysts, and reaction conditions. For example, research into phase-transfer catalysis and the use of aqueous media for Williamson ether synthesis aims to reduce the environmental impact of these reactions. francis-press.com Furthermore, the development of catalytic methods that can directly and selectively introduce the chloro-ether functionality would represent a significant advancement in the field, offering a more atom-economical approach to the synthesis of these valuable compounds.

Emerging Academic Research Avenues for Halogenated Alkyl Ethers

The class of chemical compounds known as halogenated alkyl ethers, which includes this compound, is gaining attention in various fields of academic research. The unique combination of an ether linkage and a halogen atom on an alkyl framework imparts specific physicochemical properties that are of interest in supramolecular chemistry, catalysis, and materials science. The presence of both a polar C-O-C bond and a C-Cl bond, along with the steric and electronic effects of the alkyl groups, makes these compounds versatile candidates for further scientific investigation.

Supramolecular Chemistry and Host-Guest Complexation Studies

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the interactions between the components are non-covalent. numberanalytics.com Halogenated organic molecules, including halogenated ethers, are of particular interest in this area due to their ability to form halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. acs.org

In the context of this compound, the chlorine atom possesses an electrophilic region, often referred to as a σ-hole, which can interact with Lewis bases. acs.orgrsc.org This property makes it a potential guest molecule in host-guest complexation studies. Researchers are exploring the use of macrocyclic hosts, such as crown ethers, cyclodextrins, and calixarenes, to selectively bind with halogenated compounds. nih.govnih.gov The selectivity of these interactions is often governed by the size and shape complementarity between the host and the guest molecule. nih.gov

Recent studies have demonstrated the importance of halogen bonding in the formation of stable host-guest complexes. For instance, chiral macrocycles have been designed to complex with halogenated guests, stabilized by directional halogen bonds. nih.gov The study of such interactions provides insights into molecular recognition phenomena and can lead to the development of new materials for separation processes or as sensors for halogenated compounds. The ether oxygen in this compound can also participate in host-guest interactions, potentially coordinating with cations or other electron-deficient species. labinsights.nl

Future research could focus on the design of specific host molecules that are capable of selectively binding this compound, leveraging both the halogen bonding potential of the chlorine atom and the coordinating ability of the ether oxygen. Such studies would contribute to a deeper understanding of non-covalent interactions and could pave the way for applications in areas like environmental remediation, where the selective capture of halogenated organic compounds is crucial. ncert.nic.in

| Feature | Role in Supramolecular Chemistry | Potential Application |

| Chlorine Atom | Halogen bond donor (σ-hole interaction) | Guest in host-guest complexes for selective recognition |

| Ether Linkage | Lewis base, potential for hydrogen bonding | Coordination with host molecules, influencing solubility and complex stability |

| Alkyl Structure | Influences steric fit and solubility | Dictates selectivity in host-guest systems |

Applications in Catalysis and Advanced Materials Science Research

The unique structural features of halogenated alkyl ethers also make them interesting candidates for research in catalysis and advanced materials science.

In the realm of catalysis , ethers are often used as solvents due to their relative inertness and ability to solvate a wide range of organic compounds. labinsights.nl However, the functionalization of ethers is an active area of research, aiming to use them as substrates in chemical transformations. nih.govacs.orgnih.gov The presence of a chlorine atom in this compound offers a reactive site for various catalytic transformations. For example, the carbon-chlorine bond can be activated by transition metal catalysts to participate in cross-coupling reactions, allowing for the introduction of new functional groups. researchgate.net

Furthermore, the ether linkage itself can direct certain catalytic reactions. The development of electrophotocatalytic methods for the C-H functionalization of ethers highlights the ongoing efforts to transform these seemingly simple molecules into valuable chemical building blocks. nih.govacs.orgnih.gov Research in this area could explore the selective functionalization of this compound at positions alpha to the ether oxygen, potentially leading to novel and complex molecular architectures. Haloperoxidases are also being investigated as catalysts for halogenation reactions in organic synthesis, which could be relevant for both the synthesis and transformation of such compounds. rsc.org

In advanced materials science , halogenated compounds are utilized for their flame-retardant properties. wikipedia.org The presence of a halogen can interrupt combustion processes, making them useful additives in polymers and other materials to enhance fire resistance. wikipedia.org Halogenated ethers, specifically, have been investigated for their potential to improve the thermal stability of polymers. wikipedia.org

The bifunctional nature of this compound, with its reactive chlorine atom and ether group, makes it a potential monomer for polymerization reactions. The chlorine atom can serve as a site for grafting onto other polymer backbones or for initiating polymerization. The resulting polymers could exhibit interesting properties, such as altered solubility, thermal stability, or chemical resistance, due to the incorporation of the flexible ether linkages and the polar carbon-chlorine bonds. The study of supramolecular polymerization of halogenated compounds is also an emerging field, where non-covalent interactions are used to create novel polymeric materials. nih.gov

| Research Area | Potential Role of this compound |

| Catalysis | Substrate for C-Cl bond activation and functionalization. |

| Potential directing group for C-H activation at specific positions. | |

| Advanced Materials | Monomer for the synthesis of functional polymers. |

| Additive to enhance flame retardancy in materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.